molecular formula C37H48N6O5S2 B563440 Ritonavir-13C3 CAS No. 1217673-23-8

Ritonavir-13C3

Cat. No. B563440
CAS RN: 1217673-23-8
M. Wt: 723.925
InChI Key: NCDNCNXCDXHOMX-MZPZWQAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

1. Cytochrome P450 Enzyme Activity

Ritonavir is noted for its potent inhibition of cytochrome P4503A (CYP3A) activity. It is commonly used for pharmacoenhancement of other antiretrovirals. Paradoxically, ritonavir induces the clinical metabolism and clearance of many drugs, impacting CYP2B6 activity in human hepatocytes. This has significant implications for drug interactions (Kharasch, Mitchell, Coles, & Blanco, 2008).

2. Antitumor Activity

Ritonavir has shown antitumor effects, particularly in inducing apoptosis in tumor cell lines. It acts by inhibiting proteasomal proteolysis, thereby impacting tumor growth and survival (Gaedicke et al., 2002).

3. Impact on Other Drug Metabolism

The dose-response of ritonavir on hepatic CYP3A activity affects the oral exposure of other drugs like elvitegravir. Ritonavir exhibits a complex interaction with various drugs due to its inhibitory effects on CYP3A metabolism (Mathias et al., 2009).

4. Mechanism of Cytochrome P450 3A4 Inhibition

The inhibition of CYP3A4 by ritonavir is a critical aspect of its action. The mechanism involves multiple types, including mechanism-based inactivation and covalent bonding to the apoprotein, leading to potent time-dependent inactivation (Rock et al., 2014).

5. Role in Cancer Therapy

Ritonavir's inhibition of CYP2J2 along with CYP3A4/5 and CYP2D6 contributes to its potential as a therapeutic agent in cancer treatment. The modulation of drug metabolism by ritonavir plays a role in its therapeutic applications in oncology (Kaspera et al., 2014).

6. Pharmacokinetic Modeling

Studies have developed pharmacokinetic models to understand ritonavir's absorption and disposition in humans. Such models are crucial in designing drug-drug interaction studies and optimizing dosing strategies (Arora et al., 2020).

7. COVID-19 Treatment Exploration

Ritonavir has been explored as a potential treatment for SARS-CoV-2, demonstrating inhibitory potency against the virus's proteinase. This highlights its versatility in antiviral therapy beyond HIV (Beck et al., 2020).

8. Targeting Lung Cancer Cells

Ritonavir has been shown to inhibit the growth of lung cancer cells, especially by targeting survivin, a crucial biomarker for its sensitivity. This adds to its potential application in cancer therapeutics (Srirangam et al., 2011).

9. Nanotechnology in Drug Delivery

Innovative polymer-based matricial nanostructures incorporating ritonavir have been developed for sustained drug delivery, especially in pediatric HIV treatment. This demonstrates the application of nanotechnology in optimizing ritonavir delivery (Giaretta et al., 2019).

10. Metabolic Plasticity in Multiple Myeloma

Ritonavir targets glycolysis and shows cytotoxicity in multiple myeloma cells. It modulates metabolic plasticity, highlighting its potential in treating myeloma and possibly other cancers (Dalva-Aydemir et al., 2014).

11. Bioavailability Enhancement in Solid Dispersions

Solid dispersion techniques have been used to enhance the solubility and bioavailability of ritonavir, addressing its low water solubility. This is crucial for optimizing its therapeutic efficacy (Sinha et al., 2010).

properties

IUPAC Name

(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i19+1,21+1,30+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDNCNXCDXHOMX-MZPZWQAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)O[13CH2][13C]4=[13CH]N=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ritonavir-13C3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.